(2S)-2-methyl-4-(7H-purin-1-ium-6-ylamino)butan-1-ol
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Overview
Description
The compound “(2S)-2-methyl-4-(7H-purin-1-ium-6-ylamino)butan-1-ol” is a complex organic molecule that belongs to the class of purine derivatives These compounds are known for their significant roles in various biological processes, including cellular metabolism and signaling
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-2-methyl-4-(7H-purin-1-ium-6-ylamino)butan-1-ol” typically involves multi-step organic reactions. One common approach is the alkylation of a purine derivative with a suitable alkylating agent under basic conditions. The reaction may proceed through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound “(2S)-2-methyl-4-(7H-purin-1-ium-6-ylamino)butan-1-ol” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents or alkylating agents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, purine derivatives are often studied for their roles in cellular processes. This compound may be investigated for its potential effects on enzyme activity, DNA/RNA interactions, and cellular signaling pathways.
Medicine
Medically, purine derivatives have been explored for their therapeutic potential. This compound could be studied for its potential as an antiviral, anticancer, or anti-inflammatory agent.
Industry
In industry, this compound may find applications in the development of new materials, pharmaceuticals, and agrochemicals. Its unique properties could be leveraged to create innovative products and solutions.
Mechanism of Action
The mechanism of action of “(2S)-2-methyl-4-(7H-purin-1-ium-6-ylamino)butan-1-ol” involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable biological roles.
Caffeine: A well-known stimulant with a purine-based structure.
Uniqueness
The uniqueness of “(2S)-2-methyl-4-(7H-purin-1-ium-6-ylamino)butan-1-ol” lies in its specific structural configuration and functional groups. These features may confer distinct biological activities and chemical reactivity, setting it apart from other purine derivatives.
Properties
Molecular Formula |
C10H16N5O+ |
---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
(2S)-2-methyl-4-(7H-purin-1-ium-6-ylamino)butan-1-ol |
InChI |
InChI=1S/C10H15N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h5-7,16H,2-4H2,1H3,(H2,11,12,13,14,15)/p+1/t7-/m0/s1 |
InChI Key |
XXFACTAYGKKOQB-ZETCQYMHSA-O |
Isomeric SMILES |
C[C@@H](CCNC1=C2C(=NC=[NH+]1)N=CN2)CO |
Canonical SMILES |
CC(CCNC1=C2C(=NC=[NH+]1)N=CN2)CO |
Origin of Product |
United States |
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